molecular formula C10H10FN3 B14188131 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline CAS No. 922711-64-6

5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B14188131
CAS No.: 922711-64-6
M. Wt: 191.20 g/mol
InChI Key: UBMAFBSWGYPYFM-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C8H8FN5 and a molecular weight of 193.19 g/mol . This aniline derivative features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . Compounds containing the pyrazole moiety are prevalent in therapeutic agents, including anti-inflammatory, anticancer, antibacterial, and antidepressant drugs . The structural motif of aniline substituted with pyrazole-based ligands is also highly valuable in materials science, particularly in the development of late transition-metal complexes. Such complexes serve as catalysts for important reactions, including the polymerization of methyl methacrylate (MMA) and the ring-opening polymerization of rac-lactide, leading to the production of syndiotactic PMMA and hetero-enriched PLA . As a key synthetic intermediate, this compound offers researchers a versatile building block for the exploration of new pharmaceutical candidates and the synthesis of specialized coordination complexes and polymers. The integration of the fluoro-aniline and pyrazole groups into a single molecule makes it a compound of significant interest for hit-to-lead optimization and catalyst development programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

922711-64-6

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-fluoro-2-(pyrazol-1-ylmethyl)aniline

InChI

InChI=1S/C10H10FN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2

InChI Key

UBMAFBSWGYPYFM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2=C(C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Nitro Precursor Alkylation Followed by Reduction

This two-step approach is widely employed due to its modularity:

Step 1: Synthesis of 2-(Pyrazol-1-ylmethyl)-5-fluoronitrobenzene

  • Substrate : 2-Nitro-5-fluorobenzyl bromide (prepared via bromination of 2-nitro-5-fluorotoluene using N-bromosuccinimide (NBS) under radical initiation).
  • Reaction : Alkylation of 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
    $$
    \text{C}6\text{H}3\text{F(NO}2\text{)CH}2\text{Br} + \text{C}3\text{H}4\text{N}2 \xrightarrow{\text{Base}} \text{C}6\text{H}3\text{F(NO}2\text{)CH}2\text{(C}3\text{H}3\text{N}2\text{)} + \text{HBr}
    $$
  • Yield : 70–85%.

Step 2: Catalytic Hydrogenation

  • Conditions : H₂ (1–3 atm) over Pd/C (5–10 wt%) in ethanol at 25–50°C.
  • Outcome : Selective reduction of the nitro group to aniline without affecting the pyrazole ring.
  • Yield : 90–95%.

Direct Amination of Fluorinated Nitroarenes

An alternative one-pot method avoids isolated intermediates:

  • Substrate : 2-(Pyrazol-1-ylmethyl)-5-fluoronitrobenzene.
  • Reduction : Employ Fe/HCl in ethanol-water (3:1) at reflux for 12 h.
  • Mechanism : Dissolved iron facilitates electron transfer, converting NO₂ to NH₂ via nitroso and hydroxylamine intermediates.
  • Yield : 70–75%.

Pyrazole Ring Construction on Prefunctionalized Anilines

Cyclocondensation of Hydrazines with Propargylamines

This route builds the pyrazole ring directly onto the aniline scaffold:

  • Substrate : 5-Fluoro-2-propargylaniline (synthesized via Sonogashira coupling of 2-iodo-5-fluoroaniline with propargyl alcohol).
  • Reaction : Treatment with hydrazine (e.g., N,N-dimethylhydrazine) at 80–100°C in DMSO, inducing cyclization:
    $$
    \text{C}6\text{H}3\text{F(NH}2\text{)C≡CH} + \text{H}2\text{NNMe}2 \rightarrow \text{C}6\text{H}3\text{F(NH}2\text{)CH}2\text{(C}3\text{H}3\text{N}2\text{)} + \text{Me}_2\text{NH}
    $$
  • Yield : 60–70%.

Mannich-Type Alkylation

Introduces the pyrazole-methyl group via a three-component reaction:

  • Components :
    • 5-Fluoroaniline.
    • Formaldehyde (or paraformaldehyde).
    • 1H-Pyrazole.
  • Conditions : Acidic catalysis (e.g., HCl, 50–70°C) or microwave-assisted synthesis (100–120°C, 30 min).
  • Mechanism : Formation of an iminium intermediate, followed by nucleophilic attack by pyrazole.
  • Yield : 50–65%.

Industrial-Scale Considerations

Byproduct Management

  • Iron Sludge Mitigation : Employ Fe³⁺ chelators (e.g., EDTA) during nitro reductions to prevent catalyst poisoning.
  • Regioselectivity in Pyrazole Coupling : Use CuI/L-proline catalytic systems to favor N1-alkylation over N2-isomers.

Comparative Analysis of Methods

Method Steps Yield (%) Cost Scalability Reference
Nitro Reduction 2 70–85 Moderate High
Direct Amination 1 70–75 Low Moderate
Cyclocondensation 2 60–70 High Low
Mannich Alkylation 1 50–65 Low High

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The fluorine atom and the pyrazolylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, highlighting substituent differences and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Storage Conditions Evidence Sources
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C11H12FN3O 221.23 Methoxy linker, methyl-pyrazole 95% -
5-Fluoro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline C14H13F4N3 299.27 Trifluoromethyl, tetrahydroindazole 95% -
5-Chloro-2-(1H-pyrazol-5-yl)aniline C9H8ClN3 193.63 Chlorine substitution 100% -
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline C12H17FN3O 238.28 Methoxy, piperazinyl - Cool, dry, ventilated
5-Fluoro-2-(1H-pyrazol-4-yl)aniline C9H8FN3 177.18 Direct pyrazole attachment - -
Key Observations:

Substituent Effects on Molecular Weight :

  • The trifluoromethyl-tetrahydroindazole analog (C14H13F4N3) has the highest molecular weight (299.27 g/mol), attributed to the bulky trifluoromethyl group and fused indazole ring .
  • The pyrazole-4-yl analog (C9H8FN3) is the lightest (177.18 g/mol), lacking a methylene or methoxy linker .

Trifluoromethyl Groups: The electron-withdrawing trifluoromethyl group in C14H13F4N3 improves metabolic stability and lipophilicity, making it suitable for pharmacokinetic optimization . Chlorine vs. Fluorine: The chloro analog (C9H8ClN3) exhibits higher molecular weight and altered electronic properties compared to fluoro derivatives, which may affect binding affinity in biological targets .

Heterocyclic Modifications :

  • Piperazinyl substituents (e.g., C12H17FN3O) introduce basic nitrogen atoms, influencing pH-dependent solubility and receptor interactions .
  • Pyrazole positional isomers (e.g., 4-yl vs. 1-yl) alter steric and electronic profiles, impacting ligand-receptor docking .

Biological Activity

5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is C10H11FN4. The presence of the fluorine atom in its structure enhances its lipophilicity and metabolic stability, which are crucial for its biological activity. The pyrazole ring contributes to its ability to interact with various biological targets.

Antibacterial Activity

5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline exhibits potent antibacterial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation effectively.

Case Studies:

  • MCF7 Cell Line : Exhibited an IC50 value of 3.79 µM, indicating significant cytotoxicity against breast cancer cells .
  • A549 Cell Line : The compound showed an IC50 of 26 µM, demonstrating its potential against lung cancer cells .
  • HCT116 Cell Line : Displayed promising results with an IC50 value of 1.6 µM, suggesting strong anticancer efficacy .
Cell Line IC50 (µM) Effect
MCF73.79Cytotoxicity
A54926Growth inhibition
HCT1161.6Significant anticancer effect

The mechanism through which 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and pyrazole ring facilitate hydrogen bonding and other interactions that modulate protein activity, leading to altered cellular signaling pathways.

Research Findings

Recent advancements in drug design have highlighted the potential of pyrazole derivatives, including 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline, as promising candidates for developing new therapeutic agents targeting microbial infections and cancers .

Comparative Analysis with Related Compounds

The biological activity of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline can be compared with similar compounds:

Compound Name Structural Features Unique Aspects
2-(1H-pyrazol-1-yl)anilineLacks fluorineDifferent biological activities
5-Methyl-2-(1H-pyrazol-1-yl)anilineMethyl instead of fluorineAltered chemical reactivity

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